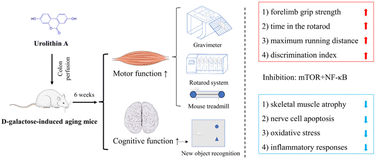Inhibition of the NF-κB and mTOR targets by urolithin A attenuates d-galactose-induced aging in mice†
Food & Function Pub Date: 2023-11-03 DOI: 10.1039/D3FO03847E
Abstract
Urolithin A (Uro-A), an intestinal microbiota metabolite of ellagitannin, has anti-aging properties. Through the direct intake of ellagitannin (or ellagic acid) and strains capable of producing Uro-A, the transformation of Uro-A in vivo is a potential method to develop anti-aging preparations. Therefore, this study aimed to investigate the dose–response relationship between the colonic infusion of Uro-A and its anti-aging effects. Results indicated that Uro-A exhibited a dose-dependent anti-aging effect in the colon, and the minimum effective dose might be 3.0 mg kg−1 day−1. The main manifestations were that, compared with the model group, 3.0 mg kg−1 day−1 and 15.0 mg kg−1 day−1 of Uro-A can increase forelimb grip strength by 11.87% and 16.72%, respectively, and increase the discrimination index by 92.14% and 238.11%, respectively. Both doses effectively inhibited the D-galactose-induced increase in oxidative stress levels in the body, muscle atrophy, and neuronal apoptosis. Additionally, Uro-A released through the colon could alleviate D-galactose-induced aging in mice by inhibiting NF-κB and mTOR targets, providing significant protection for motor and cognitive functions. These findings provide a theoretical basis for future application and development of ellagitannin (or ellagic acid) in combination with strains capable of producing Uro-A.


Recommended Literature
- [1] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [2] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [3] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [4] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [5] Inorganic analysis
- [6] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [7] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [8] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [9] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [10] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†

Journal Name:Food & Function
Research Products
-
CAS no.: 119823-35-7
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 16514-83-3
-
CAS no.: 16742-48-6









